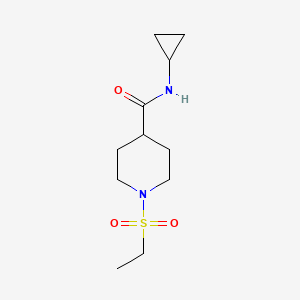
N-(2-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-(2-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that is structurally similar to the psychoactive compound found in marijuana. It was first identified in 2014 as a designer drug and has since been classified as a Schedule I controlled substance in the United States. MMB-FUBINACA has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
Mecanismo De Acción
N-(2-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide acts on the endocannabinoid system, which is responsible for regulating various physiological functions such as appetite, pain, and mood. It binds to the CB1 and CB2 receptors in the brain and other parts of the body, which results in the activation of various signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also affects the respiratory system, causing shallow breathing and respiratory depression. Additionally, it has been shown to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide has advantages and limitations for lab experiments. One advantage is its potency, which makes it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, its classification as a controlled substance makes it difficult to obtain for research purposes. Additionally, its potential for misuse and abuse makes it a challenging compound to work with.
Direcciones Futuras
There are several future directions for the scientific research of N-(2-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide. One direction is the development of new synthetic cannabinoids that have therapeutic potential without the potential for misuse and abuse. Another direction is the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system and the brain. Additionally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, including this compound, for the treatment of various medical conditions.
Conclusion:
This compound is a synthetic cannabinoid that has potential therapeutic applications. It acts on the endocannabinoid system and has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. However, its potential for misuse and abuse makes it a challenging compound to work with. There are several future directions for the scientific research of this compound, including the development of new synthetic cannabinoids and the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system.
Aplicaciones Científicas De Investigación
N-(2-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-6-5-8-15(10-13)12-20(18,19)17-11-16-9-4-3-7-14(16)2/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNHWMSNVUFXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426369.png)

![N-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B4426394.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4426411.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4426424.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426426.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4426436.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-2H-tetrazol-5-amine](/img/structure/B4426437.png)


![1-({[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4426454.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B4426458.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4426465.png)
